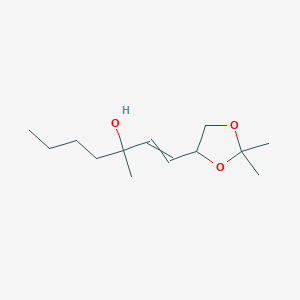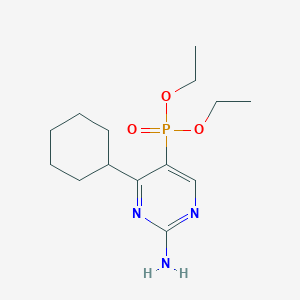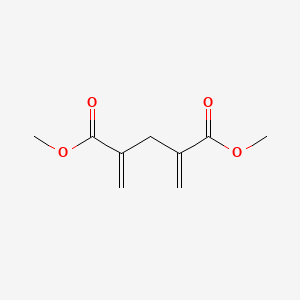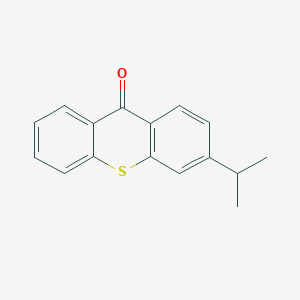![molecular formula C11H22OSi B14290629 Silane, [(1-cyclohexylethenyl)oxy]trimethyl- CAS No. 119612-85-0](/img/structure/B14290629.png)
Silane, [(1-cyclohexylethenyl)oxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(1-cyclohexylethenyl)oxy]trimethyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a 1-cyclohexylethenyl group. This compound is part of the broader class of silanes, which are widely used in various chemical applications due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1-cyclohexylethenyl)oxy]trimethyl- typically involves the reaction of trimethylchlorosilane with a suitable alcohol or phenol derivative. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
R-OH+Cl-Si(CH3)3→R-O-Si(CH3)3+HCl
In this case, R represents the 1-cyclohexylethenyl group.
Industrial Production Methods
Industrial production of Silane, [(1-cyclohexylethenyl)oxy]trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(1-cyclohexylethenyl)oxy]trimethyl- can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced silicon compounds.
Substitution: Various substituted silanes depending on the reagent used.
Applications De Recherche Scientifique
Silane, [(1-cyclohexylethenyl)oxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols and amines.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Utilized in drug delivery systems and as a component in certain pharmaceuticals.
Industry: Applied in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Silane, [(1-cyclohexylethenyl)oxy]trimethyl- involves its ability to form stable bonds with various functional groups. The silicon atom’s affinity for oxygen and fluorine allows it to participate in a range of chemical reactions, making it a versatile reagent. The compound can act as a radical donor or hydride donor, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar structure but without the 1-cyclohexylethenyl group.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Phenylsilane: Contains a phenyl group instead of the 1-cyclohexylethenyl group.
Uniqueness
Silane, [(1-cyclohexylethenyl)oxy]trimethyl- is unique due to the presence of the 1-cyclohexylethenyl group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it particularly useful in specific applications where such properties are desired.
Propriétés
Numéro CAS |
119612-85-0 |
|---|---|
Formule moléculaire |
C11H22OSi |
Poids moléculaire |
198.38 g/mol |
Nom IUPAC |
1-cyclohexylethenoxy(trimethyl)silane |
InChI |
InChI=1S/C11H22OSi/c1-10(12-13(2,3)4)11-8-6-5-7-9-11/h11H,1,5-9H2,2-4H3 |
Clé InChI |
ZLYOHOARIAYXPV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=C)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14290584.png)

![2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one](/img/structure/B14290596.png)

![1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14290613.png)


![8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14290635.png)
